Dual PLK1/BRD4 Inhibition: BI 2536 Uniquely Suppresses c-Myc via BRD4 Engagement, Absent in GSK461364 and Volasertib
BI 2536 is distinguished from all other clinically evaluated PLK1 inhibitors by its concomitant inhibition of BRD4. In a direct head-to-head experiment in MM.1S multiple myeloma cells, BI 2536 (1 μM) strongly down-regulated c-Myc protein expression, whereas the PLK1-selective inhibitor GSK461364A at equivalent concentration did not affect c-Myc levels [1]. BI 2536 binds BRD4 with a Kd of 37 nM and inhibits BRD4 with an IC₅₀ of 25 nM in cell-free assays [2]. In contrast, volasertib (BI 6727), GSK461364, and onvansertib have not been reported to engage BRD4 at pharmacologically relevant concentrations, making BI 2536 the only compound in this comparator set with validated dual PLK1/BRD4 pharmacology [3].
| Evidence Dimension | c-Myc protein suppression (downstream of BRD4 inhibition) |
|---|---|
| Target Compound Data | BI 2536 (1 μM): strong c-Myc down-regulation in MM.1S cells |
| Comparator Or Baseline | GSK461364A (1 μM): no effect on c-Myc levels in MM.1S cells; volasertib and onvansertib: no reported BRD4 engagement |
| Quantified Difference | Qualitative difference: c-Myc suppression present vs. absent; BRD4 Kd = 37 nM for BI 2536 vs. no measurable BRD4 binding for comparators |
| Conditions | MM.1S multiple myeloma cells; Western blot analysis of c-Myc protein levels [1]; cell-free BRD4 AlphaScreen and Kd determination [2] |
Why This Matters
For researchers studying MYC-driven cancers or BET bromodomain biology, BI 2536 is the only PLK1 inhibitor that simultaneously targets BRD4, enabling dual-pathway interrogation in a single agent.
- [1] Ember SWJ, Zhu JY, Olesen SH, et al. Acetyl-lysine binding site of bromodomain-containing protein 4 (BRD4) interacts with diverse kinase inhibitors. ACS Chem Biol. 2014;9(5):1160-1171. doi:10.1021/cb500072z View Source
- [2] Ciceri P, Müller S, O'Mahony A, et al. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. Nat Chem Biol. 2014;10(4):305-312. doi:10.1038/nchembio.1471 View Source
- [3] Chen L, Yap JL, Yoshioka M, et al. BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536. ACS Med Chem Lett. 2015;6(7):764-769. doi:10.1021/acsmedchemlett.5b00134 View Source
